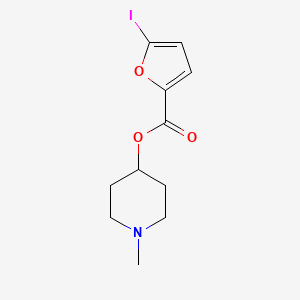![molecular formula C21H28N2O2 B6134925 2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134925.png)
2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This leads to the suppression of tumor growth and the inhibition of microbial growth.
Biochemical and Physiological Effects:
2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It also possesses antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potent activity against cancer cells and microorganisms, its relatively low toxicity, and its ability to modulate the immune response. However, its limitations include its poor solubility in water and its limited bioavailability, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further investigation of its mechanism of action to better understand how it exerts its antitumor and antimicrobial effects.
2. Development of new drug delivery systems to improve its bioavailability and solubility.
3. Exploration of its potential use in combination with other drugs to enhance its therapeutic efficacy.
4. Investigation of its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one is a promising chemical compound with a wide range of potential therapeutic applications. Its potent activity against cancer cells and microorganisms, along with its ability to modulate the immune response, make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
合成法
The synthesis of 2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 3-phenylpropylamine with 2-(3-butenoyl)-2,7-diazaspiro[4.5]decan-1-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.
科学的研究の応用
The potential applications of 2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one in scientific research are numerous. This compound has been found to exhibit antitumor activity, making it a promising candidate for the development of new anticancer drugs. It has also been shown to possess antifungal, antibacterial, and antiviral properties, indicating its potential use in the treatment of infectious diseases.
特性
IUPAC Name |
2-but-3-enoyl-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-2-8-19(24)23-16-13-21(17-23)12-7-15-22(20(21)25)14-6-11-18-9-4-3-5-10-18/h2-5,9-10H,1,6-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQRZFPJSTCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6134845.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B6134861.png)
![methyl 5-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate](/img/structure/B6134875.png)
![ethyl 5-[(2-{5-[(methylamino)carbonyl]-2-thienyl}-1-pyrrolidinyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B6134880.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6134888.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6134904.png)
![3-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6134909.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6134917.png)
![ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B6134918.png)
![5-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-2,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6134936.png)
![2-amino-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134943.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6134955.png)
![2-propoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6134959.png)